ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound. It is part of a family of compounds known for their varied applications in scientific research, particularly in fields like chemistry, biology, and medicine. This compound exhibits interesting chemical properties that make it valuable for various synthetic and medicinal applications.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to changes in downstream signaling pathways .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, and exhibit antioxidant activity . These effects are often the result of the compound’s interaction with its target, leading to changes in downstream signaling pathways .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level, such as inhibiting viral replication, reducing inflammation, inhibiting cancer cell proliferation, and exhibiting antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves a multi-step organic synthesis process. Starting from commercially available benzoic acid derivatives, a series of reactions including nucleophilic substitution, condensation, and thioether formation are employed to construct the desired compound. Specific reaction conditions such as the choice of solvent, temperature, and catalysts are crucial for achieving high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable methods such as continuous flow reactors and automated synthesis systems. These techniques ensure consistent quality and efficient large-scale production, meeting the demand for research and application.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: : Transformation into corresponding sulfoxides or sulfones.
Reduction: : Reduction of functional groups such as nitro or carbonyl.
Substitution: : Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Conditions such as temperature, pH, and solvent choice play a critical role in the reaction outcomes.
Major Products Formed from These Reactions
The major products formed from these reactions vary depending on the specific reaction pathway and conditions. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate finds applications in:
Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.
Biology: : Investigated for its interactions with biological systems and potential as a biochemical probe.
Medicine: : Studied for its therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
When compared with similar compounds, ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate stands out due to its distinctive chemical structure and reactivity. Similar compounds may include:
Ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
Mthis compound
These compounds share structural elements but differ in specific functional groups or substituents, leading to variations in their chemical behavior and applications.
This compound's uniqueness lies in its fluorine-substituted phenyl ring, which imparts distinct properties, such as altered electronic distribution and potentially enhanced biological activity.
Biological Activity
Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Structural Characteristics
The compound integrates several functional groups, including:
- Ethyl ester
- Acetamido group
- 4-Fluorophenyl moiety
These structural components are believed to enhance its pharmacological profile by improving binding affinity to various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. These compounds primarily exert their effects through the inhibition of protein kinases involved in cancer progression. For instance, studies have shown that certain pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1d | MCF-7 | 1.74 | |
1a | HepG2 | Not specified | |
1e | A549 | Not specified | |
1d | PC-3 | Not specified |
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for the anti-proliferative activity observed in these compounds. The mechanism often involves the inhibition of kinases such as Bcr-Abl, which is implicated in various leukemias.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit bacterial growth:
Bacteria | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Inhibition observed |
The dual activity against both cancer and bacterial infections is particularly advantageous in clinical settings where cancer patients are at higher risk for infections due to immunosuppression.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Efficacy : A study reported that certain derivatives could reduce tumor volumes significantly in animal models by blocking specific kinase activities associated with cancer cell proliferation .
- Antibacterial Properties : Investigations into the antibacterial effects revealed that some derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as dual-action therapeutics .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-5-3-4-6-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDDTZDTYLEORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.